Cas no 478031-33-3 (N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)

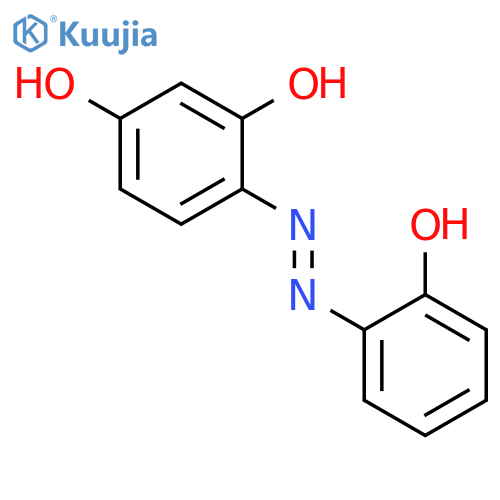

478031-33-3 structure

商品名:N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

CAS番号:478031-33-3

MF:C12H10N2O3

メガワット:230.21940279007

MDL:MFCD00794389

CID:867620

N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- 4-Isoxazolecarboxamide,N-(3,4-difluorophenyl)-3,5-dimethyl-(9CI)

-

- MDL: MFCD00794389

N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB297039-100mg |

N-(3,4-Difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |

478031-33-3 | 100mg |

€283.50 | 2025-03-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-10mg |

N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |

478031-33-3 | 98% | 10mg |

¥800.00 | 2024-05-12 | |

| abcr | AB297039-100 mg |

N-(3,4-Difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide; . |

478031-33-3 | 100mg |

€221.50 | 2023-06-21 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-1mg |

N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |

478031-33-3 | 98% | 1mg |

¥428.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-2mg |

N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |

478031-33-3 | 98% | 2mg |

¥578.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629569-5mg |

N-(3,4-difluorophenyl)-3,5-dimethylisoxazole-4-carboxamide |

478031-33-3 | 98% | 5mg |

¥617.00 | 2024-05-12 |

N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

478031-33-3 (N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide) 関連製品

- 2050-14-8(2,2'-Dihydroxyazobenzene)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:478031-33-3)N-(3,4-difluorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

清らかである:99%

はかる:1g

価格 ($):315.0